

Physical and chemical properties of 4-Amino-3,5-dibromobenzenesulfonamide

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Compound of Interest

4-Amino-3,5dibromobenzenesulfonamide

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An In-depth Technical Guide to 4-Amino-3,5-dibromobenzenesulfonamide

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant workflows for **4-Amino-3,5-dibromobenzenesulfonamide**, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated derivative of sulfanilamide. Its chemical structure consists of a benzene ring substituted with an amino group, a sulfonamide group, and two bromine atoms at positions 3 and 5 relative to the amino group.

Physical and Chemical Data

The key quantitative properties of **4-Amino-3,5-dibromobenzenesulfonamide** are summarized in the table below for easy reference and comparison.



Property	Value	Citation(s)
IUPAC Name	4-amino-3,5- dibromobenzenesulfonamide	[1]
CAS Number	39150-45-3	[1][2][3]
Molecular Formula	C ₆ H ₆ Br ₂ N ₂ O ₂ S	[1][3]
Molecular Weight	330.00 g/mol	[1][2]
Melting Point	235-237°C	[4]
Boiling Point	458.2°C (Predicted)	[4]
Appearance	White to off-white crystalline solid	[5]
Synonyms	2,6-Dibromosulfanilamide, 3,5- Dibromosulfanilamide	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for the synthesis and analysis of **4-Amino-3,5-dibromobenzenesulfonamide**.

General Synthesis Protocol

The synthesis of **4-Amino-3,5-dibromobenzenesulfonamide** typically involves the electrophilic bromination of a precursor like 4-aminobenzenesulfonamide (sulfanilamide). The amino group is a strong activating group, directing the bromine atoms to the ortho positions.

Materials:

- 4-aminobenzenesulfonamide
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- A suitable solvent (e.g., acetic acid or ethanol)



Sodium bicarbonate or other base for neutralization

Procedure:

- Dissolve 4-aminobenzenesulfonamide in the chosen solvent within a three-neck flask equipped with a mechanical stirrer and a dropping funnel.
- Cool the mixture in an ice bath to control the reaction temperature.
- Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) dropwise to the solution while stirring vigorously.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a
 designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.
- Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully neutralize the mixture with a base solution (e.g., saturated sodium bicarbonate) until the pH is approximately 7-8.
- The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration.
- Wash the collected solid with cold water to remove any remaining salts.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final, pure 4-Amino-3,5-dibromobenzenesulfonamide.

Analytical Characterization Protocols

- a) Mass Spectrometry (MS)
- Objective: To confirm the molecular weight and elemental composition.
- Method (GC-MS): A sample is injected into a Gas Chromatograph (GC) to separate it from any residual solvents or impurities. The separated compound then enters the Mass Spectrometer, where it is ionized. The resulting mass-to-charge ratio of the molecular ion



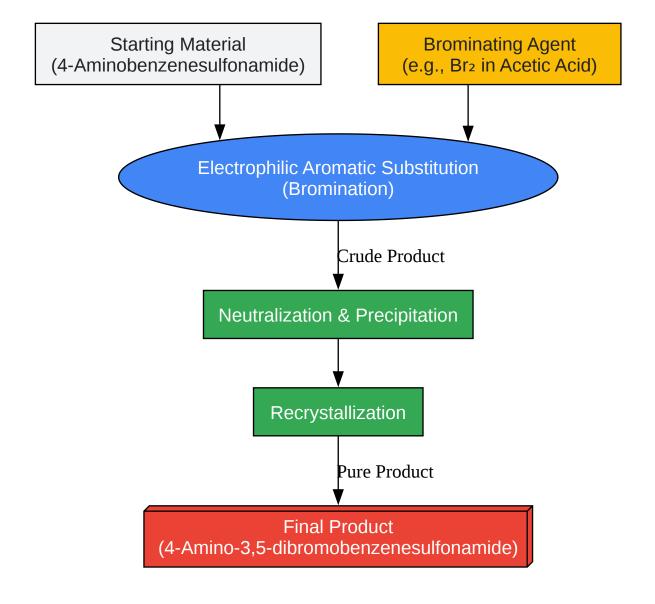
and its fragmentation pattern are analyzed to confirm the structure and molecular weight of 330.00 g/mol .[1]

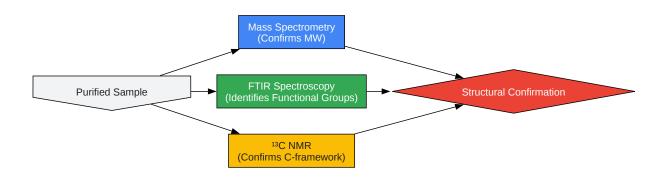
- b) Infrared Spectroscopy (FTIR)
- Objective: To identify the functional groups present in the molecule.
- Method (KBr Wafer): A small amount of the dried sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. This pellet is then placed in an FTIR spectrometer. The resulting spectrum should show characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, S=O stretches, and C-Br stretches, confirming the compound's structure.[1]
- c) Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Method (¹³C NMR): The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹³C NMR spectrum is then acquired. The chemical shifts of the signals will correspond to the different carbon environments within the aromatic ring, helping to confirm the substitution pattern.[1]

Visualized Workflows and Relationships

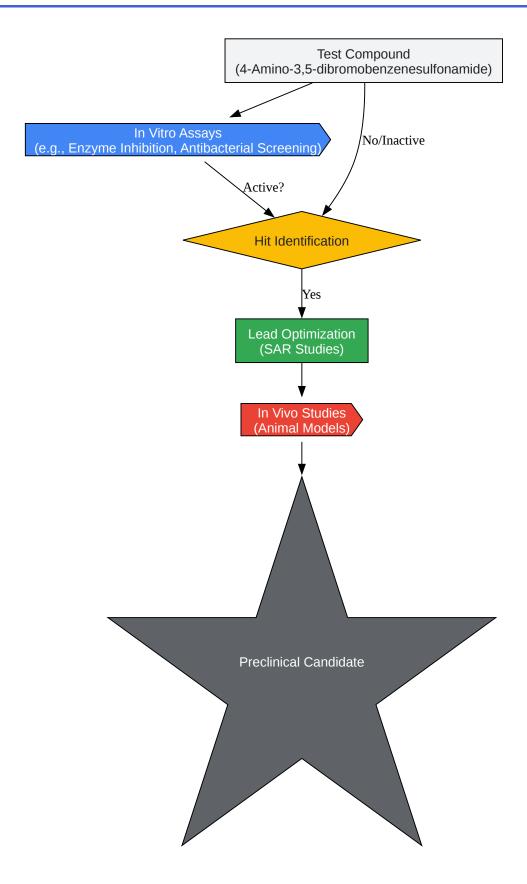
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the study of **4-Amino-3,5-dibromobenzenesulfonamide**.











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